molecular formula C19H17ClN2OS B11344686 2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole

2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole

Cat. No.: B11344686
M. Wt: 356.9 g/mol
InChI Key: NYPAXBFUUGBHJW-UHFFFAOYSA-N
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Description

¹H Nuclear Magnetic Resonance (600 MHz, CDCl₃)

δ (ppm) Multiplicity Assignment
8.12 d (J=7.8 Hz) H-5 (benzothiazole)
7.92 d (J=8.1 Hz) H-4' (chlorophenyl)
7.45 m H-3, H-6 (benzothiazole)
4.82 t (J=12.3 Hz) H-3 (piperidine)
3.71 br s N-CH₂ (piperidine)

Coupling constants confirm axial-equatorial proton relationships in the piperidine chair.

¹³C Nuclear Magnetic Resonance (150 MHz, CDCl₃)

δ (ppm) Assignment
196.4 C=O (ketone)
167.2 C-2 (benzothiazole)
134.8 C-Cl (chlorophenyl)
58.3 C-4 (piperidine)

Fourier-Transform Infrared Spectroscopy (FT-IR)

Absorption (cm⁻¹) Assignment
1682 ν(C=O) stretch
1594 ν(C=N) benzothiazole
753 δ(C-Cl) out-of-plane

Ultraviolet-Visible Spectroscopy (UV-Vis)

  • λₘₐₓ (MeOH) : 274 nm (π→π* transition, benzothiazole)
  • Molar absorptivity : ε = 12,400 L·mol⁻¹·cm⁻¹

Computational Chemistry Approaches for Conformational Analysis

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts:

Parameter Calculated Value
HOMO-LUMO gap 4.3 eV
Dipole moment 5.2 Debye
Torsional barrier (C=O) 8.7 kJ/mol

Molecular dynamics simulations (300 K, 10 ns) show the chlorophenyl group undergoes 60° rotational freedom relative to the piperidine plane. Electrostatic potential maps highlight nucleophilic regions at the benzothiazole sulfur and electrophilic zones near the carbonyl oxygen.

Properties

Molecular Formula

C19H17ClN2OS

Molecular Weight

356.9 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2-chlorophenyl)methanone

InChI

InChI=1S/C19H17ClN2OS/c20-15-6-2-1-5-14(15)19(23)22-11-9-13(10-12-22)18-21-16-7-3-4-8-17(16)24-18/h1-8,13H,9-12H2

InChI Key

NYPAXBFUUGBHJW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the piperidine derivative, followed by the introduction of the benzothiazole moiety through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The benzothiazole ring undergoes regioselective electrophilic substitution at the C5 and C7 positions due to electron-donating effects from the sulfur and nitrogen atoms.

Reaction TypeConditionsProductReferences
NitrationHNO₃, H₂SO₄, 0–5°C, 2 h5-Nitro-benzothiazole derivative
SulfonationClSO₃H, AlCl₃, 50°C, 4 h7-Sulfo-benzothiazole intermediate

Mechanistic Notes :

  • Lewis acids (e.g., AlCl₃) polarize electrophiles, enhancing attack at electron-rich positions.

  • Steric hindrance from the piperidin-4-yl group directs substitution to the less hindered benzothiazole positions .

Nucleophilic Acyl Substitution

The 2-chlorobenzoyl group participates in nucleophilic displacement reactions under basic conditions:

Reaction TypeConditionsProductReferences
AminolysisNH₃ (aq.), EtOH, reflux, 6 h2-Aminobenzoyl-piperidine derivative
AlcoholysisMeOH, K₂CO₃, 60°C, 3 hMethyl ester analog

Key Findings :

  • Reaction rates depend on the nucleophile’s strength (e.g., amines > alcohols).

  • Steric effects from the piperidine ring slow kinetics compared to non-bulky analogs.

Oxidation:

The benzothiazole sulfur atom oxidizes to sulfoxide or sulfone derivatives:

Oxidizing AgentConditionsProductReferences
H₂O₂, AcOH80°C, 1 hSulfoxide (major)
mCPBACH₂Cl₂, 25°C, 12 hSulfone

Reduction:

Catalytic hydrogenation targets the benzothiazole ring:

ConditionsProductSelectivityReferences
H₂ (1 atm), Pd/C, EtOHDihydrobenzothiazole derivative>90%

Cycloaddition and Ring-Opening Reactions

The compound participates in 1,3-dipolar cycloadditions with azides or nitrile oxides, forming triazole or isoxazoline hybrids:

DipoleConditionsProductReferences
Benzyl azideCuI, DMF, 80°C, 8 h1,2,3-Triazole conjugate
Nitrile oxideEt₃N, THF, 25°C, 24 hIsoxazoline-fused derivative

Mechanism :

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds via a stepwise mechanism .

  • Regioselectivity is controlled by electronic effects of the benzothiazole ring .

Functionalization of the Piperidine Ring

The piperidine nitrogen undergoes alkylation or acylation:

Reaction TypeReagentConditionsProductReferences
AcylationAcCl, pyridine0°C → 25°C, 2 hN-Acetyl-piperidine analog
AlkylationCH₃I, K₂CO₃, DMF60°C, 4 hN-Methyl-piperidinium salt

Thermodynamic Considerations :

  • Acylation is favored due to decreased steric strain compared to alkylation.

Hydrolysis and Degradation Pathways

Under acidic or basic conditions, the compound undergoes hydrolysis:

ConditionsSite of HydrolysisMajor ProductsReferences
2M HCl, reflux, 3 hBenzothiazole ring2-Aminophenol + piperidine fragments
2M NaOH, 70°C, 6 hChlorobenzoyl group2-Chlorobenzoic acid + benzothiazole

Scientific Research Applications

Research indicates that 2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole displays significant biological activity, particularly as an anti-cancer agent. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

  • Anti-Cancer Activity : A study published in Cancer Biology & Therapy demonstrated that this compound effectively inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway . The study highlighted its potential as a lead compound for developing new anti-cancer drugs.
  • Neuroprotective Effects : Another investigation explored the neuroprotective properties of this compound in models of neurodegeneration. It was found to reduce oxidative stress and inflammation in neuronal cells, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Properties : Research also indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study reported its effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Applications in Drug Development

Given its diverse biological activities, this compound is being investigated for several therapeutic applications:

  • Cancer Therapy : As indicated by its anti-cancer properties, this compound may serve as a scaffold for developing novel chemotherapeutic agents.
  • Neuroprotection : Its neuroprotective effects open avenues for research into treatments for Alzheimer's disease and other neurodegenerative disorders.
  • Antimicrobial Agents : The compound's efficacy against bacteria suggests potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole with structurally analogous benzothiazole derivatives, focusing on substituent effects, molecular properties, and biological activities.

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Observed Activity/Properties References
This compound C₁₉H₁₆ClN₃OS 369.87 2-Chlorobenzoyl-piperidine Antitubercular activity (H37Rv strain)
2-[2-(4-Chlorobenzoyl)phenyl]-1,3-benzothiazole (Compound 3e) C₂₀H₁₃ClN₂OS 380.85 4-Chlorobenzoyl-phenyl Antitubercular activity (H37Rv strain)
2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole C₁₈H₁₇ClFN₃S 361.90 2-Chloro-6-fluorobenzyl-piperazine High lipophilicity (XLogP3: 4.9)
2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzothiazole C₁₅H₁₇N₅OS₂ 347.50 Methoxymethyl-thiadiazole-piperazine Potential kinase inhibition (structural)
2-[1-(4-Piperonyl)piperazinyl]benzothiazole C₁₉H₂₀N₄O₂S 368.45 Piperonyl-piperazine 5-HT4 agonism; arrhythmogenic effects
5-Methoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole C₁₇H₂₀N₄O₃S₂ 408.50 Thiomorpholine-carbonyl-morpholine Enhanced solubility (polar groups)

Structural Modifications and Pharmacological Implications

Piperidine vs. Piperazine Rings: The parent compound’s piperidine ring (vs. Piperazine derivatives (e.g., ) exhibit higher nitrogen counts, which may enhance hydrogen bonding but increase polar surface area (PSA: 47.6 Ų in ), impacting blood-brain barrier penetration.

Substituent Effects on Activity: Chlorobenzoyl vs. Chlorophenyl: Compound 3e (4-chlorobenzoyl-phenyl, ) shows comparable antitubercular activity to the parent compound but with a slight molecular weight increase (380.85 vs. 369.87), suggesting substituent position (para vs. ortho) may fine-tune target binding.

Biological Activity and Toxicity: The piperazinyl derivative in demonstrated significant arrhythmogenic effects via inhibition of cardiac ion channels (IK₁ and Ito), highlighting the risk of piperazine-linked benzothiazoles in cardiovascular contexts. Antitubercular derivatives (e.g., ) prioritize halogenated aromatic rings, likely targeting mycobacterial enzymes like enoyl-acyl carrier protein reductase (InhA).

Key Research Findings

  • Antimicrobial Activity : Chlorobenzoyl-substituted benzothiazoles (e.g., ) exhibit potent inhibition of Mycobacterium tuberculosis H37Rv, with IC₅₀ values in the micromolar range.
  • Cardiovascular Risks: Piperazinyl-benzothiazoles () prolong cardiac action potentials by inhibiting IK₁ (EC₅₀ = 0.74 μM) and Ito (EC₅₀ = 2.16 μM), underscoring the need for structural optimization to mitigate off-target effects.
  • Structural Insights : Piperidine-based derivatives generally show lower PSA than piperazine analogs, favoring CNS penetration, while halogenation enhances target affinity but may increase hepatotoxicity risks.

Biological Activity

The compound 2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by case studies and relevant research findings.

Chemical Structure

The molecular formula of this compound is C17H17ClN2SC_{17}H_{17}ClN_2S with a molecular weight of approximately 304.85 g/mol. Its structure consists of a benzothiazole moiety linked to a piperidine ring and a chlorobenzoyl group, which contributes to its biological activity.

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. The compound's mechanism of action involves the induction of apoptosis in cancer cells.

Cell LineIC50 (µM)Reference
MCF-75.85
A5493.0
HCT11610.5

Case Study: A recent investigation into the compound's efficacy against the MCF-7 breast cancer cell line revealed an IC50 value of 5.85 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of benzothiazole possess broad-spectrum antibacterial activity.

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

In vitro assays indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Enzyme Inhibition

The inhibition of enzymes such as acetylcholinesterase (AChE) is another area where this compound exhibits significant activity. Compounds with similar structures have been noted for their ability to inhibit AChE, which is crucial in treating neurodegenerative diseases.

EnzymeIC50 (µM)Reference
Acetylcholinesterase8.14
Urease10.5

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Apoptosis Induction: The compound promotes apoptosis in cancer cells through mitochondrial pathways.
  • Enzyme Interaction: It binds to the active sites of enzymes like AChE, inhibiting their function and leading to increased levels of acetylcholine in synaptic clefts.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and purity validation methods for 2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole?

  • Synthesis : The compound can be synthesized via coupling reactions between chlorobenzoyl derivatives and piperidine-containing intermediates. Typical steps involve:

  • Step 1 : Formation of the piperidin-4-yl intermediate using reductive amination or nucleophilic substitution.
  • Step 2 : Benzothiazole ring construction via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents.
  • Step 3 : Final coupling under catalytic conditions (e.g., Pd-mediated cross-coupling or acid-catalyzed condensation) .
    • Purity Validation : Use a combination of techniques:
  • Melting Point Analysis : Confirm consistency with literature values.
  • Spectroscopy : IR for functional groups (e.g., C=O at ~1700 cm⁻¹), ¹H/¹³C NMR for structural verification, and elemental analysis (C, H, N, S) to validate stoichiometry .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • IR Spectroscopy : Identifies key functional groups (e.g., chlorobenzoyl C=O stretch, benzothiazole C-S absorption).
  • NMR Spectroscopy :

  • ¹H NMR: Signals for piperidine protons (δ 1.5–3.0 ppm) and aromatic benzothiazole protons (δ 7.0–8.5 ppm).
  • ¹³C NMR: Peaks for carbonyl carbons (~170 ppm) and benzothiazole carbons .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

Q. How can solubility properties impact experimental design for in vitro assays?

  • Solubility : The compound is likely sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF).
  • Methodological Consideration : Pre-dissolve in DMSO (<1% v/v) for cell-based assays. Note that DMSO may interfere with in vivo studies; alternative formulations (e.g., cyclodextrin complexes) are recommended .

Advanced Research Questions

Q. How can density functional theory (DFT) resolve discrepancies between experimental and computational data?

  • Application : DFT optimizes molecular geometry to predict vibrational spectra (IR) and NMR chemical shifts. For example, discrepancies in elemental analysis (e.g., C/H ratios) may arise from hydration or impurities. DFT-calculated bond lengths and angles can guide structural refinement .
  • Case Study : THz spectroscopy combined with DFT successfully differentiated 2-chlorophenyl vs. 4-chlorophenyl benzimidazole isomers, highlighting the method’s utility for structural ambiguity resolution .

Q. What strategies optimize reaction yields for analogous benzothiazole-piperidine hybrids?

  • Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings or CuI for Ullmann-type reactions.
  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity. Microwave-assisted synthesis reduces reaction time .
  • Design of Experiments (DoE) : Apply factorial designs to optimize temperature, catalyst loading, and stoichiometry .

Q. How can molecular docking predict the compound’s bioactivity against specific targets?

  • Protocol :

  • Step 1 : Retrieve target protein structures (e.g., kinases, GPCRs) from the PDB.
  • Step 2 : Prepare the ligand (protonation states, energy minimization).
  • Step 3 : Perform docking simulations (AutoDock Vina, Glide) to assess binding poses and affinity scores.
    • Validation : Compare docking results with experimental IC₅₀ values. For example, compound 9c in showed strong docking affinity to α-glucosidase, correlating with in vitro inhibition .

Q. How to address stability challenges during long-term storage?

  • Stability Studies :

  • Accelerated Testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • Light Sensitivity : Use amber vials to prevent photodegradation.
    • Analytical Tools : LC-MS identifies degradation products (e.g., hydrolysis of the chlorobenzoyl group) .

Q. What statistical approaches resolve contradictions in biological activity data across studies?

  • Meta-Analysis : Pool data from multiple assays (e.g., IC₅₀, Ki) using random-effects models to account for variability.
  • Sensitivity Analysis : Evaluate outliers by comparing assay conditions (e.g., cell lines, incubation times) .

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